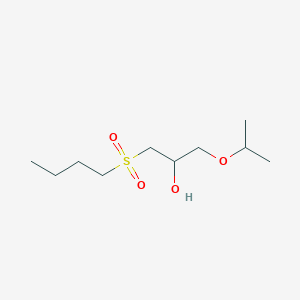![molecular formula C21H26N2O3S B5091151 N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, commonly known as EPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPPS is a piperidine derivative that has been synthesized through several methods and has been extensively studied for its potential applications in various fields.
作用机制
The mechanism of action of EPPS is not fully understood. However, it is believed that EPPS acts as a buffer by binding to protons and preventing changes in pH. EPPS has a pKa of 8.0, which makes it an effective buffer in the physiological pH range.
Biochemical and Physiological Effects:
EPPS has been shown to have several biochemical and physiological effects. In addition to its buffering properties, EPPS has been shown to enhance the activity of enzymes such as alkaline phosphatase and beta-galactosidase. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of EPPS is its ability to act as a buffer in physiological conditions. This makes it an ideal candidate for use in electrophysiological recordings and other experiments that require precise control of pH. However, EPPS has some limitations, including its toxicity at high concentrations and its potential to interfere with some biochemical assays.
未来方向
There are several future directions for research on EPPS. One area of interest is the development of new methods for synthesizing EPPS that are more efficient and environmentally friendly. Another area of interest is the potential use of EPPS in drug delivery systems, where it could be used as a pH-sensitive carrier for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of EPPS and its potential applications in other fields, such as biotechnology and materials science.
Conclusion:
In conclusion, EPPS is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPS has been synthesized through several methods and has been extensively studied for its buffering properties, as well as its ability to enhance enzyme activity and inhibit amyloid beta aggregation. While EPPS has some limitations, it has several advantages that make it an ideal candidate for use in lab experiments. Further research is needed to fully understand the potential applications of EPPS in various fields and to develop more efficient methods for synthesizing this compound.
合成方法
EPPS can be synthesized through several methods, including the reaction of 2-ethylphenylamine with 4-methylbenzenesulfonyl chloride and piperidine. Another method involves the reaction of 2-ethylphenyl isocyanate with 4-methylbenzenesulfonamide and piperidine. The synthesis of EPPS is a complex process that requires careful control of reaction conditions to obtain a pure product.
科学研究应用
EPPS has been widely studied for its potential applications in scientific research. One of the major applications of EPPS is in the field of neuroscience, where it has been used as a buffer for electrophysiological recordings. EPPS has been shown to improve the signal-to-noise ratio of recordings by reducing the background noise.
属性
IUPAC Name |
N-(2-ethylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-17-6-4-5-7-20(17)22-21(24)18-12-14-23(15-13-18)27(25,26)19-10-8-16(2)9-11-19/h4-11,18H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBRJIDLWQNQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)


![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)


![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)